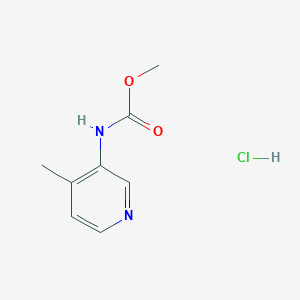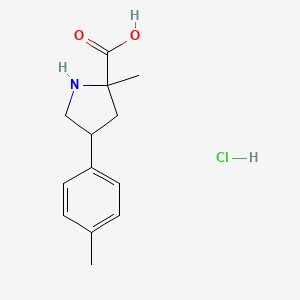
2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
“2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1798775-41-3 . It has a molecular weight of 255.74 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The pyrrolidine ring, a core structure in this compound, is a versatile scaffold in drug discovery . It’s used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. This compound could be pivotal in synthesizing new drugs with selective biological targets.
Agriculture
In agriculture, compounds with the pyrrolidine structure have potential as bioactive agents. They could be used to develop new pesticides or herbicides, offering a way to control pests and weeds more effectively while potentially reducing the environmental impact .
Material Science
This compound’s structural features make it suitable for creating new materials with specific properties. For instance, it could be used to synthesize polymers with unique characteristics for industrial applications .
Environmental Science
The pyrrolidine derivative could be used in environmental science to develop agents that help in the detoxification and clearance of pollutants. Its potential for binding to specific proteins could be harnessed to treat contaminated sites .
Biochemistry
In biochemistry, the compound can be used to study enzyme-substrate interactions due to its structural complexity. It could serve as a model compound to understand the biochemical pathways in living organisms .
Pharmacology
The compound’s pyrrolidine core is significant in pharmacology for creating molecules with specific pharmacokinetics and pharmacodynamics. It can lead to the development of new therapeutic agents with improved efficacy and reduced side effects .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Eigenschaften
IUPAC Name |
2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-9-3-5-10(6-4-9)11-7-13(2,12(15)16)14-8-11;/h3-6,11,14H,7-8H2,1-2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUGFHOKIOITQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(NC2)(C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



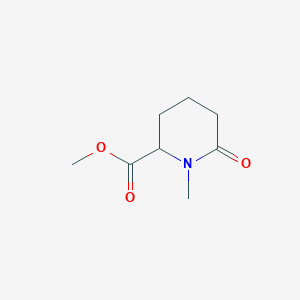
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/structure/B1433569.png)




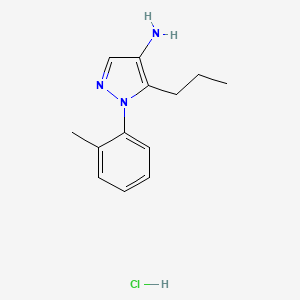

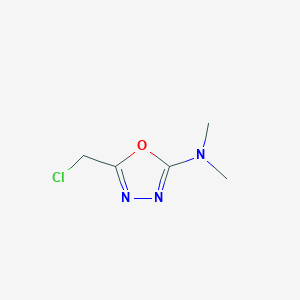



![Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1433589.png)
